2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile
2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile
Brand Name:
Vulcanchem
CAS No.:
115787-67-2
VCID:
VC20856212
InChI:
InChI=1S/C11H9N5O3S/c12-4-7(3-6-1-2-20-5-6)8-9(16(18)19)10(17)15-11(13)14-8/h1-2,5,7H,3H2,(H3,13,14,15,17)
SMILES:
C1=CSC=C1CC(C#N)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-]
Molecular Formula:
C11H9N5O3S
Molecular Weight:
291.29 g/mol
2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile
CAS No.: 115787-67-2
Cat. No.: VC20856212
Molecular Formula: C11H9N5O3S
Molecular Weight: 291.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115787-67-2 |
|---|---|
| Molecular Formula | C11H9N5O3S |
| Molecular Weight | 291.29 g/mol |
| IUPAC Name | 2-(2-amino-5-nitro-6-oxo-1H-pyrimidin-4-yl)-3-thiophen-3-ylpropanenitrile |
| Standard InChI | InChI=1S/C11H9N5O3S/c12-4-7(3-6-1-2-20-5-6)8-9(16(18)19)10(17)15-11(13)14-8/h1-2,5,7H,3H2,(H3,13,14,15,17) |
| Standard InChI Key | KZCXUJYOMDAJJN-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CSC=C1CC(C#N)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-] |
| SMILES | C1=CSC=C1CC(C#N)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CSC=C1CC(C#N)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator